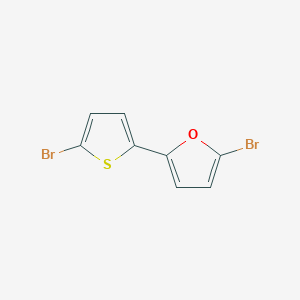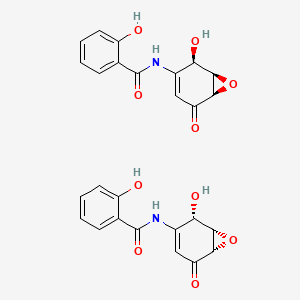![molecular formula C32H28NO3PRh B15250277 Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium is a complex organometallic compound with the molecular formula C32H27NO3PRh. This compound is known for its unique coordination structure, where the rhodium center is bonded to a carbonyl group, a quinolinecarboxylato ligand, and three tris(3-methylphenyl)phosphine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium typically involves the reaction of rhodium carbonyl chloride with 2-quinolinecarboxylic acid and tris(3-methylphenyl)phosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired complex, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace one or more ligands with other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in a variety of new complexes with different ligands.
Applications De Recherche Scientifique
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium has several scientific research applications, including:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Biological Studies: The compound is used in studies to understand its interactions with proteins and nucleic acids, which can provide insights into its mechanism of action and potential biological effects.
Mécanisme D'action
The mechanism by which Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium exerts its effects involves coordination to various molecular targets. The rhodium center can interact with electron-rich sites on substrates, facilitating catalytic transformations. The quinolinecarboxylato ligand provides additional stabilization and specificity, while the tris(3-methylphenyl)phosphine ligands enhance the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(4-methylphenyl)phosphine]rhodium
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(2-methylphenyl)phosphine]rhodium
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(phenyl)phosphine]rhodium
Uniqueness
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence the compound’s steric and electronic properties. This can result in different reactivity and selectivity compared to its analogs with varying substituents on the phenyl rings .
Propriétés
Formule moléculaire |
C32H28NO3PRh |
|---|---|
Poids moléculaire |
608.4 g/mol |
Nom IUPAC |
carbon monoxide;quinoline-2-carboxylate;rhodium;tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C21H21P.C10H7NO2.CO.Rh/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;1-2;/h4-15H,1-3H3;1-6H,(H,12,13);; |
Clé InChI |
PJHHBOWQCQLHHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[PH+](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[C-]#[O+].C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
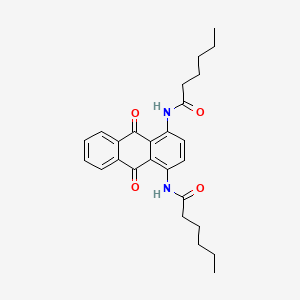
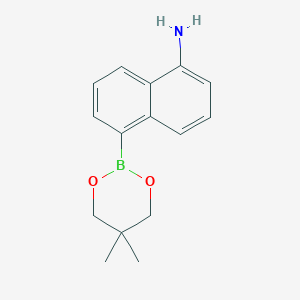
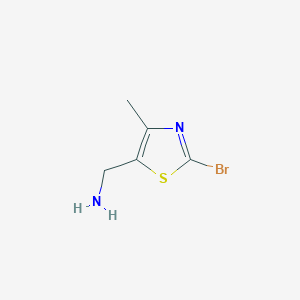

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
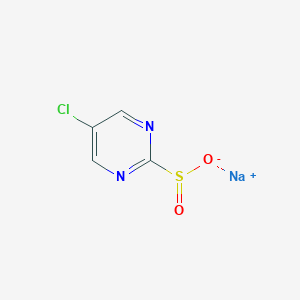
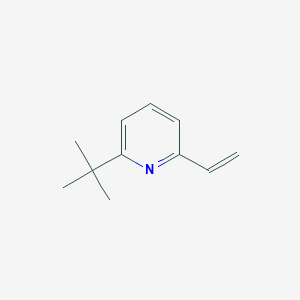

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
